molecular formula C14H17NO3 B2369495 Ethyl 2-benzoyl-3-(dimethylamino)acrylate CAS No. 66129-60-0

Ethyl 2-benzoyl-3-(dimethylamino)acrylate

Cat. No.: B2369495
CAS No.: 66129-60-0
M. Wt: 247.294
InChI Key: YBFKACALUIUGHN-BENRWUELSA-N
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Description

Contextual Significance of Enamino Esters in Synthetic Chemistry

β-Enamino esters are highly versatile and valuable intermediates in the field of organic synthesis. nih.gov Their importance stems from their ability to act as precursors for a wide array of nitrogen-containing compounds, which are foundational to many biologically active molecules and therapeutic agents. nih.govacgpubs.org The dual reactivity of enamino esters, which allows them to react with both electrophiles and nucleophiles, makes them attractive building blocks for constructing complex molecular architectures. acgpubs.org

These compounds are crucial synthons for the creation of various bioactive heterocycles, including pyrazoles, quinolines, pyridinones, and alkaloids. acgpubs.orgacgpubs.org The utility of β-enamino esters in synthesizing pharmaceuticals and other fine chemicals has driven extensive research into their preparation and chemical behavior. nih.govacgpubs.org

Evolution of Research on Acrylate (B77674) Derivatives with Aminofunctionalization

Research into acrylate derivatives featuring amino functionalization, such as enamino esters, has evolved significantly over the years. Historically, the primary method for their synthesis was the condensation reaction between β-keto esters and amines. acs.org While effective, this classical approach often faced limitations regarding yield and general applicability. acs.org

To overcome these challenges, chemists have developed numerous alternative and more efficient synthetic routes. These modern methodologies include the Michael addition of amines to alkynyl esters and reactions involving metal enolates (lithium, magnesium, zinc) with nitriles or imines. acs.org More recent advancements have focused on developing greener procedures, such as solvent-free reactions catalyzed by substances like ferric (III) ammonium (B1175870) nitrate, cobalt(II) chloride, or scandium(III) triflate, which often result in higher yields and simpler product isolation. acgpubs.org The development of palladium-catalyzed oxidative coupling reactions has further expanded the toolkit for creating stereoselective enamines with excellent functional group tolerance. organic-chemistry.org This continuous innovation highlights the ongoing effort to create more efficient, sustainable, and versatile methods for synthesizing these important chemical intermediates.

Scope and Research Focus on Ethyl 2-benzoyl-3-(dimethylamino)acrylate

This compound is a specific example of a β-enamino ester that serves as a key building block in multi-step synthetic pathways. Its structure combines the reactivity of the enamine system with the electron-withdrawing properties of the benzoyl and ethyl acrylate groups. This configuration makes it a useful precursor, particularly in the synthesis of heterocyclic compounds.

Research involving this compound and its analogs often focuses on its reactions with various nucleophiles to construct complex ring systems. For example, similar structures are used in the preparation of fluoroquinolone intermediates, where the enamino ester moiety facilitates cyclization reactions. The synthesis of this compound itself typically involves the reaction of a precursor like ethyl 3-(dimethylamino)acrylate with a benzoylating agent, such as a substituted benzoyl chloride, in the presence of a base. google.comgoogle.com The study of this compound contributes to the broader understanding of enaminone chemistry and its application in creating novel and functional molecules.

Comparison of Related Acrylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound C₁₄H₁₇NO₃ 247.29 Benzoyl group at position 2
Ethyl 2-acetyl-3-(dimethylamino)acrylate C₉H₁₅NO₃ 185.22 Acetyl group at position 2
Ethyl 2-cyano-3-(dimethylamino)acrylate nih.gov C₈H₁₂N₂O₂ 168.19 Cyano group at position 2
Ethyl 3-(dimethylamino)acrylate nbinno.comsigmaaldrich.com C₇H₁₃NO₂ 143.18 Lacks substituent at position 2
2-(Dimethylamino)ethyl acrylate chemicalbook.com C₇H₁₃NO₂ 143.18 Amino group on the ethyl ester chain

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-2-benzoyl-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFKACALUIUGHN-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Studies of Ethyl 2 Benzoyl 3 Dimethylamino Acrylate

Fundamental Chemical Transformations

The unique arrangement of functional groups in Ethyl 2-benzoyl-3-(dimethylamino)acrylate allows it to participate in a wide array of chemical reactions. The interplay between the electron-donating dimethylamino group and the electron-withdrawing benzoyl and ethyl acrylate (B77674) moieties defines its reactivity profile.

The core of the molecule's reactivity lies in its enamino ester functionality. This system is characterized by a "push-pull" electronic effect. The nitrogen atom of the dimethylamino group donates electron density into the α,β-unsaturated system, which increases the nucleophilicity of the α-carbon (C2). Conversely, the strongly electron-withdrawing benzoyl and ester carbonyl groups pull electron density away from the β-carbon (C3), rendering it highly electrophilic.

This electronic polarization creates distinct reactive sites within the molecule:

Nucleophilic α-Carbon (C2): The increased electron density at this position allows it to react with certain electrophiles.

Electrophilic β-Carbon (C3): This electron-deficient center is the primary site for nucleophilic attack in conjugate addition reactions.

Electrophilic Carbonyl Carbons: Both the benzoyl and the ester carbonyl carbons are susceptible to attack by strong nucleophiles.

The resonance structures of the molecule illustrate this charge distribution, highlighting the zwitterionic character that contributes to its reactivity.

The ethyl ester group of the molecule can undergo transesterification, a process where the ethyl group is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid), bases (like sodium alkoxides), or organometallic compounds (like titanium alkoxides). researchgate.netacs.org The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. rsc.org

This transformation is valuable for modifying the properties of the molecule, for instance, to introduce other functional groups or to synthesize polymers where the acrylate moiety is incorporated into a larger structure. thieme-connect.comacs.org

Table 1: Catalysts for Transesterification of Acrylate Esters
Catalyst TypeExamplesTypical Conditions
Acid CatalystsH₂SO₄, p-TsOHRefluxing in excess alcohol
Base CatalystsNaOCH₃, K₂CO₃, TBD (Triazabicyclodecene)Room temperature to moderate heating
Organometallic CatalystsTitanium(IV) isopropoxide, Dibutyltin oxideElevated temperatures
EnzymesLipasesMild conditions, often in organic solvents

One of the most characteristic reactions of this compound is the Michael addition, a type of conjugate addition. wikipedia.orgmasterorganicchemistry.com Due to the highly electrophilic nature of the β-carbon, a wide variety of nucleophiles (Michael donors) can add to the molecule (the Michael acceptor). chemistrysteps.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. jlu.edu.cn

The mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form an enolate intermediate. This enolate is then protonated during workup to yield the final 1,4-addition product. masterorganicchemistry.com Common nucleophiles used in aza-Michael additions to activated alkenes include primary and secondary amines. organic-chemistry.org

Table 2: Examples of Michael Donors for Acrylate Acceptors
Nucleophile ClassSpecific ExamplesResulting Adduct
Nitrogen Nucleophiles (Aza-Michael)Primary amines (R-NH₂), Secondary amines (R₂NH), Imidazolesβ-amino esters
Sulfur Nucleophiles (Thia-Michael)Thiols (R-SH)β-thioethers
Oxygen Nucleophiles (Oxa-Michael)Alcohols (R-OH), Waterβ-alkoxy esters
Carbon NucleophilesEnolates, Organocuprates (Gilman reagents), Malonates1,5-dicarbonyl compounds

The multiple functional groups in this compound allow for selective oxidation and reduction reactions.

Reduction Pathways The molecule contains two primary sites that can be reduced: the carbon-carbon double bond of the enamine system and the carbonyl group of the benzoyl moiety. The outcome of the reduction depends heavily on the choice of reducing agent and reaction conditions.

Reduction of the C=C Double Bond: Catalytic hydrogenation is effective for reducing the enamine double bond. organic-chemistry.org Catalysts based on iridium, platinum, or cobalt can selectively hydrogenate the alkene to furnish the corresponding β-amino ester. thieme-connect.comresearchgate.netnih.gov

Reduction of the C=O Bond: Metal hydride reagents, particularly sodium borohydride (B1222165) (NaBH₄), are commonly used to reduce ketones to secondary alcohols. umass.edunumberanalytics.com NaBH₄ is a mild reducing agent and is generally selective for aldehydes and ketones over esters and enamines under standard conditions. numberanalytics.comyoutube.com

Combined Reduction: Stronger reducing agents or a sequence of reactions can be used to reduce both functionalities. For instance, a two-step sequence can be employed where the enamine is first reduced, followed by the reduction of the ketone. acs.orgacs.org The reduction of enaminones is a key method for synthesizing 1,3-amino alcohols. acs.orgrsc.org

Oxidation Pathways The electron-rich enamine system is susceptible to oxidation. While specific studies on this compound are limited, reactions of similar enaminones suggest several possibilities. Anodic or electrochemical oxidation can lead to dimerization or the introduction of new functional groups. rsc.orgresearchgate.net For example, electrochemical processes have been used for the C-H bond thiocyanation of enaminones. rsc.org Stronger oxidizing agents could potentially cleave the double bond or oxidize the nitrogen atom.

Influence of Substituent Groups on Reactivity

Electronic Activation: As a powerful electron-withdrawing group, the benzoyl moiety is paramount in activating the α,β-unsaturated system. It works in concert with the ester group to make the β-carbon highly electrophilic and thus extremely susceptible to Michael addition reactions. Its strong conjugating effect also helps to stabilize the enamine structure.

Steric Hindrance: The phenyl ring of the benzoyl group is sterically demanding. This bulk can influence the stereoselectivity of reactions at adjacent centers by directing the approach of incoming reagents to the less hindered face of the molecule.

Additional Reaction Center: The carbonyl of the benzoyl group provides an additional electrophilic site. This allows for chemoselective reactions. For example, as noted previously, it can be selectively reduced with NaBH₄ to a secondary alcohol without affecting the ester or the enamine double bond. It can also serve as a site for nucleophilic attack by very strong nucleophiles like organolithium or Grignard reagents.

Protecting Group Functionality: In some synthetic contexts, the benzoyl group can be used as a protecting group that can later be removed under specific conditions, such as through base- or hydrazine-mediated cleavage. nih.gov

The combination of these electronic, steric, and functional roles makes the benzoyl group a key determinant of the chemical behavior of this compound, enabling its use as a versatile building block in complex organic synthesis.

Effects of the Dimethylamino Group as an Electron Donor

The dimethylamino group (-N(CH3)2) plays a crucial role in modulating the electronic properties and reactivity of this compound. As a potent electron-donating group, it engages in resonance with the acrylate backbone, pushing electron density towards the carbonyl groups and the α,β-unsaturated system. This electron-donating effect has several significant consequences for the molecule's reactivity.

The increased electron density at the β-carbon of the acrylate system enhances its nucleophilicity. This makes the molecule susceptible to attack by various electrophiles. The resonance contribution of the dimethylamino group stabilizes the enamine tautomer, which is a key intermediate in many of its reactions. This stabilization facilitates reactions that proceed through this intermediate, such as certain cyclization and condensation reactions.

Furthermore, the electron-donating nature of the dimethylamino group influences the reactivity of the carbonyl groups. By increasing the electron density on the adjacent benzoyl carbonyl, it can modulate its susceptibility to nucleophilic attack. In the context of Michael additions, strong electron-donating groups on the β-position of an enone system can influence the stability of the resulting adducts. For instance, in related chalcone (B49325) systems, a 4-dimethylamino group on the B ring was found to decrease the stability of glutathione (B108866) adducts by destabilizing the C-S bond through resonance. researchgate.net This suggests that the dimethylamino group in this compound likely plays a significant role in the kinetics and thermodynamics of its conjugate addition reactions.

The presence of the dimethylamino group also impacts the physical properties of the compound, such as its solubility in polar solvents. This can be a critical factor in dictating reaction conditions and the choice of solvents for synthetic transformations.

Influence of the Dimethylamino Group on Electron Distribution
Functional GroupElectronic EffectImpact on Reactivity
Dimethylamino (-N(CH3)2)Strong Electron Donor (Resonance)Increases nucleophilicity of the β-carbon, stabilizes enamine intermediates, modulates carbonyl reactivity.
Benzoyl (-C(O)Ph)Electron Withdrawing (Inductive and Resonance)Increases electrophilicity of the carbonyl carbon and the β-carbon.
Ethyl Acrylate (-CH=C(COOEt)-)Electron WithdrawingActs as a Michael acceptor, susceptible to conjugate addition.

Comparative Reactivity Analysis of Different Acrylate Substituents (e.g., Acetyl vs. Cyano)

The substituent at the 2-position of the acrylate backbone significantly influences the reactivity of 3-(dimethylamino)acrylate systems. A comparison between an acetyl group (as in Ethyl 2-acetyl-3-(dimethylamino)acrylate) and a cyano group (as in Ethyl 2-cyano-3-(dimethylamino)acrylate) reveals distinct reactivity profiles.

The acetyl group, being a moderately electron-withdrawing group, can stabilize the enamine intermediate through resonance and hydrogen bonding interactions. This stabilization is a key factor in promoting cyclization reactions. nih.gov In contrast, the cyano group is a much stronger electron-withdrawing group. This heightened electrophilicity at the β-carbon makes the cyano-substituted acrylate more susceptible to nucleophilic attack. This property is exploited in the synthesis of pyrazolopyrimidines, where the cyano group facilitates nucleophilic aromatic substitution. nih.gov

The nature of the substituent also affects the stability of intermediates and the pathways of reactions. For instance, the acetyl group in Ethyl 2-acetyl-3-(dimethylamino)acrylate enhances the stability of the enamine structure, which is advantageous for cyclocondensation reactions. nih.gov Conversely, the strong electron-withdrawing nature of the cyano group can lead to different reaction outcomes under similar conditions.

Comparative Reactivity of Acrylate Substituents
SubstituentElectronic EffectInfluence on ReactivityFavored Reactions
Acetyl (-COCH3)Moderately Electron-WithdrawingStabilizes enamine intermediates. nih.govCyclization and cyclocondensation reactions. nih.gov
Cyano (-CN)Strongly Electron-WithdrawingIncreases electrophilicity of the β-carbon. nih.govNucleophilic aromatic substitution. nih.gov

Elucidation of Reaction Mechanisms

Investigation of Enamine Intermediate Stability and Pathways

The enamine tautomer is a central intermediate in the chemistry of this compound. The stability of this intermediate is a key determinant of the reaction pathways the molecule will follow. The delocalization of the nitrogen lone pair into the π-system of the acrylate and benzoyl groups contributes significantly to the stability of the enamine form.

The hydrolysis of enamines, which proceeds through an iminium ion intermediate, is a well-studied process. masterorganicchemistry.com The stability of the enamine towards hydrolysis is influenced by steric and electronic factors. In the case of this compound, the bulky benzoyl and ethyl ester groups may provide some steric hindrance to the approach of water, potentially influencing its hydrolytic stability.

In reactions such as Michael additions, the enamine intermediate's stability and nucleophilicity are paramount. The electron-donating dimethylamino group enhances the nucleophilic character of the β-carbon, facilitating its attack on Michael acceptors. The subsequent stability of the resulting adduct is also influenced by the electronic nature of the substituents.

Mechanistic Probes for Complex Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The elucidation of the mechanisms of these complex cyclization reactions often involves the use of mechanistic probes, such as isotopic labeling, kinetic studies, and the isolation and characterization of intermediates.

A prominent example of a complex cyclization reaction is the synthesis of pyrazoles from enaminones and hydrazines. The generally accepted mechanism involves the initial nucleophilic attack of the hydrazine (B178648) at the β-carbon of the enaminone, followed by the elimination of the dimethylamino group. Subsequent intramolecular condensation between the remaining hydrazine nitrogen and the benzoyl carbonyl group leads to the formation of the pyrazole (B372694) ring. nih.gov

Variations in the reaction conditions and the structure of the hydrazine can be used to probe the mechanism. For instance, the use of substituted hydrazines can provide insights into the regioselectivity of the cyclization. Kinetic studies can help to identify the rate-determining step of the reaction. The isolation of intermediates, where possible, provides direct evidence for the proposed reaction pathway. Recent studies have also explored novel, metal-free methods for pyrazole synthesis from enaminones, proposing mechanisms involving activated DMSO intermediates. organic-chemistry.org

Studies on Hydrolytic Stability and Degradation Mechanisms of Related Structures

The hydrolytic stability of this compound and related structures is a critical aspect of their chemical profile. The hydrolysis of the ester linkage is a primary degradation pathway. Studies on related poly(N,N-(dimethylamino)ethyl acrylate) (PDMAEA) have shown that the rate of hydrolysis is highly dependent on pH. chim.it The hydrolysis can be catalyzed by both acid and base.

In acidic conditions, the mechanism likely involves protonation of the ester carbonyl, followed by nucleophilic attack of water. In basic conditions, the hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. The presence of the neighboring dimethylamino group can influence the rate of hydrolysis through intramolecular catalysis or by affecting the local pH.

For enaminones in general, the rate-limiting step in their acid-catalyzed hydrolysis is often the protonation of the vinyl carbon. nih.gov The stability of enaminones towards hydrolysis is sensitive to the structure of the dicarbonyl precursor. For instance, enaminones derived from cyclic 1,3-dicarbonyl compounds have been found to be significantly more stable than their acyclic counterparts. nih.gov This suggests that the conformation and rigidity of the enaminone backbone play a crucial role in its hydrolytic stability.

Factors Influencing Hydrolytic Stability
FactorInfluence on HydrolysisExample from Related Structures
pHCatalyzes both acid and base-mediated hydrolysis.PDMAEA hydrolysis rates are highly pH-dependent. chim.it
Structure of Dicarbonyl PrecursorCyclic precursors lead to more stable enaminones.Enaminones from cyclic 1,3-dicarbonyls are more stable than acyclic ones. nih.gov
Neighboring GroupsCan provide intramolecular catalysis or steric hindrance.The dimethylamino group in PDMAEA influences hydrolysis rates. chim.it

As a Building Block for Nitrogen-Containing Heterocycles

The trifunctional nature of this compound, which can be viewed as a 1,3-dielectrophilic species, allows it to react with various binucleophiles to form a multitude of nitrogen-containing heterocyclic rings. The dimethylamino group serves as an excellent leaving group upon nucleophilic attack, facilitating cyclization reactions.

Pyrazoles are a prominent class of nitrogen-containing heterocycles widely found in pharmaceuticals. The synthesis of pyrazoles using this compound typically involves a cyclocondensation reaction with hydrazine derivatives. dergipark.org.trnih.gov In this reaction, the enaminone acts as a synthetic equivalent of a 1,3-dicarbonyl compound.

The reaction mechanism proceeds via an initial nucleophilic attack by one of the nitrogen atoms of hydrazine on the β-carbon of the acrylate moiety, leading to the displacement of the dimethylamino group. This is followed by an intramolecular condensation between the second nitrogen atom of the hydrazine and the benzoyl carbonyl group, which, after dehydration, yields the final pyrazole ring. This method allows for the regioselective synthesis of highly substituted pyrazoles. For instance, reacting the title compound with hydrazine hydrate yields ethyl 5-phenyl-1H-pyrazole-4-carboxylate. Using substituted hydrazines, such as phenylhydrazine, allows for the introduction of substituents at the N-1 position of the pyrazole ring.

A related compound, ethyl-2-cyano-3-(dimethylamino)acrylate, reacts with hydrazine hydrate to form 3-amino-4-carbethoxy pyrazole, showcasing the general applicability of this synthetic strategy for creating functionalized pyrazoles. researchgate.net

Table 1: Synthesis of Pyrazole Derivatives

Reactant 1 Reactant 2 Product
This compound Hydrazine Hydrate Ethyl 5-phenyl-1H-pyrazole-4-carboxylate
This compound Phenylhydrazine Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

Pyrimidones and their fused analogues are another class of heterocycles with significant biological activities. This compound serves as a key three-carbon (C-C-C) synthon for the construction of the pyrimidine core. The reaction typically involves condensation with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine.

For example, the reaction of an enaminone with thiourea in the presence of a base like sodium ethoxide leads to the formation of a pyrimidine-2-thione derivative. orientjchem.org The reaction is believed to proceed through an initial Michael addition of the amidine nucleophile, followed by cyclization and elimination of dimethylamine and water. This approach provides a straightforward route to functionalized pyrimidones, which are valuable intermediates for more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines.

Table 2: Synthesis of Pyrimidone Derivatives

Reactant 1 Reactant 2 Product
This compound Urea Ethyl 2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This compound Thiourea Ethyl 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Substituted pyridines can be efficiently synthesized from this compound by reacting it with compounds containing an active methylene group in the presence of ammonium (B1175870) acetate, which serves as the nitrogen source. orientjchem.org This represents a variation of the Hantzsch pyridine synthesis.

In a typical reaction, the enaminone is treated with a 1,3-dicarbonyl compound such as ethyl acetoacetate or acetylacetone. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to a highly substituted dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. This methodology offers a high degree of flexibility for introducing various substituents onto the pyridine ring.

While the synthesis of pyrroles from the title compound is less commonly documented, it is theoretically possible through reaction with α-amino ketones or related reagents, which would provide the necessary atoms to complete the five-membered ring.

The versatility of this compound extends to the synthesis of other nitrogen heterocycles, such as triazoles. The synthesis of 1,2,3-triazoles can be achieved through a [3+2] cycloaddition reaction. For example, the reaction of a related N,N-dimethylamino acrylate derivative with an organic azide leads to the formation of a triazole ring, with the elimination of the dimethylamine group. researchgate.net This demonstrates the potential of the enaminone scaffold to participate in pericyclic reactions for the construction of five-membered heterocyclic systems.

In the Construction of Oxygen-Containing Heterocycles

In addition to nitrogen heterocycles, this compound is a precursor for oxygen-containing rings, notably pyranone derivatives. Fused pyranone systems, such as pyrano[2,3-c]pyrazoles, can be synthesized through multi-component reactions involving precursors that form a pyrazole ring in situ, which then undergoes cyclization to form the pyranone moiety. mdpi.comnih.gov

A common strategy involves the reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and an active methylene nitrile (like malononitrile). nih.gov While not a direct reaction of the pre-formed enaminone, this highlights the utility of the underlying structural components of this compound in constructing such fused systems. These reactions often proceed with high efficiency and allow for the rapid assembly of complex molecular architectures.

This compound: A Versatile Precursor in Modern Heterocyclic Chemistry

This compound, an enaminone, stands out as a highly versatile and reactive building block in organic synthesis. Its unique trifunctional structure, featuring an electrophilic acrylate backbone, a nucleophilic enamine moiety, and reactive carbonyl and ester groups, allows for a diverse range of chemical transformations. This reactivity has been extensively harnessed for the construction of complex heterocyclic frameworks, which are pivotal in medicinal chemistry and materials science. This article explores the specific applications of this compound in the synthesis of fused pyranone systems and its broader utility in creating multifunctional heterocycles through reactions with various nucleophiles and in sophisticated cascade reaction sequences.

Utility in Polymer Chemistry and Advanced Materials Science

Fundamental Polymerization Investigations

Exploration of Initiator Systems for Acrylate (B77674) Polymerization

The polymerization of acrylate monomers is initiated by active species, typically free radicals, which can be generated through various mechanisms, primarily thermal decomposition or photochemical reaction. acs.orgbritannica.com The choice of initiator system is critical as it influences the polymerization rate, polymer molecular weight, and final material properties. acs.org

Photoinitiator Systems: These systems use light to generate radicals and are advantageous for applications requiring rapid curing at ambient temperatures, such as in coatings and adhesives. researchgate.net Photoinitiators are broadly classified into two types:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon UV absorption to produce free radicals. polymerinnovationblog.com

Type II Photoinitiators: These systems require a co-initiator (e.g., an amine or alcohol). Upon absorbing light, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, which then initiates polymerization. polymerinnovationblog.com Benzophenone is a classic example of a Type II photoinitiator. polymerinnovationblog.com The benzoyl group in Ethyl 2-benzoyl-3-(dimethylamino)acrylate is structurally similar to benzophenone, suggesting its potential to act as a Type II photoinitiator, with its own dimethylamino group or another added amine acting as the co-initiator.

Redox Initiator Systems: These systems consist of an oxidizing agent and a reducing agent and are capable of initiating polymerization at low temperatures (e.g., 40-50°C), making them suitable for emulsion polymerization processes where high temperatures are undesirable. epa.govresearchgate.net

Initiator-Free Systems: Advanced techniques allow for the polymerization of acrylates without conventional initiators by using high-energy sources like short-wavelength UV radiation (e.g., excimer lamps). radtech.org In such systems, the monomer itself absorbs the high-energy photons to generate the initiating radicals. radtech.org

Initiator System TypeExamplesMechanismTypical Monomers/Application
Type I PhotoinitiatorHydroxyacetophenones, Phosphine OxidesUnimolecular homolytic cleavage upon UV absorption. polymerinnovationblog.comAcrylate and methacrylate (B99206) monomers for UV curing. polymerinnovationblog.com
Type II PhotoinitiatorBenzophenone/Amine, Thioxanthone/AlcoholHydrogen abstraction from a co-initiator by the excited photoinitiator. polymerinnovationblog.comAcrylate formulations for coatings and inks. polymerinnovationblog.com
Redox InitiatorAmmonium (B1175870) Persulfate/TMEDA, Tert-butyl hydroperoxide/SFSRedox reaction between an oxidizing and a reducing agent. researchgate.netEmulsion polymerization of butyl acrylate at low temperatures. epa.govresearchgate.net
Initiator-FreeShort-wavelength (e.g., 222 nm) UV RadiationDirect absorption of high energy by the monomer to form radicals. radtech.orgCuring of aliphatic acrylate oligomers without residual initiator concerns. radtech.org

Determination of Reactivity Ratios in Copolymer Systems

Copolymerization, the process of polymerizing two or more different monomers, is a fundamental tool for tailoring material properties. scielo.br The behavior of a copolymerization is characterized by monomer reactivity ratios, r₁ and r₂, which are the ratios of the rate constant for a propagating chain ending in one monomer adding to the same monomer (k₁₁) versus the other monomer (k₁₂). scielo.br These ratios determine the composition and sequence distribution of monomer units in the final copolymer. scielo.br

The reactivity ratios for copolymer systems are commonly determined using methods such as those proposed by Fineman-Ross, Kelen-Tüdös, and Mayo-Lewis, which analyze the relationship between the monomer feed composition and the resulting copolymer composition at low conversions. researchgate.netacs.org

While specific reactivity ratios for this compound are not widely reported, data from the copolymerization of the structurally similar monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA) with other common (meth)acrylates provide insight into how such a functional monomer might behave.

r₁ ≈ r₂ ≈ 1: The monomers have similar reactivity towards both propagating radicals, leading to an ideal random copolymer.

r₁ > 1 and r₂ < 1: Monomer 1 is more reactive than monomer 2, leading to a copolymer that is initially rich in monomer 1.

r₁ < 1 and r₂ < 1: Both radicals prefer to react with the other monomer (cross-propagation), which can lead to an alternating copolymer, especially if r₁ and r₂ are close to zero.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂InterpretationReference
2-(dimethylamino)ethyl methacrylate (DMAEMA)Methyl Methacrylate (MMA)1.131.07Nearly ideal random copolymerization, as r₁ and r₂ are close to 1. researchgate.net
2-(dimethylamino)ethyl methacrylate (DMAEMA)n-Butyl Methacrylate (n-BMA)0.770.84Tendency towards random copolymerization with a slight preference for cross-propagation. researchgate.net
2-(dimethylamino)ethyl methacrylate (DMAEMA)Methyl Acrylate (MA)1.540.09DMAEMA is significantly more reactive than MA; copolymer will be rich in DMAEMA units. researchgate.net
2-(dimethylamino)ethyl methacrylate (DMAEMA)n-Butyl Acrylate (n-BA)0.710.14DMAEMA is more reactive than n-BA. researchgate.net
Cinnamyl Methacrylate (CMA)Ethyl Methacrylate (EMA)0.1420.903System tends toward the formation of random copolymers. scielo.br

Studies on Polymer Architecture and Network Formation

The macroscopic properties of a polymer are heavily influenced by its molecular architecture (e.g., linear, branched, star-shaped) and whether it is crosslinked to form a three-dimensional network. sigmaaldrich.comspecificpolymers.com Controlled radical polymerization (CRP) techniques have revolutionized the ability to precisely design and synthesize polymers with complex architectures from acrylate monomers. sigmaaldrich.com

Two of the most powerful CRP methods are:

Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the propagating polymer chains, allowing for controlled growth and the synthesis of polymers with low polydispersity and predefined molecular weights. sigmaaldrich.compatsnap.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. It is highly versatile and tolerant of a wide range of functional monomers and reaction conditions. specificpolymers.compatsnap.com

These techniques enable the creation of advanced architectures like block copolymers and star polymers. specificpolymers.comcmu.edu Furthermore, by copolymerizing monofunctional acrylates with multifunctional crosslinkers (e.g., di- or tri-acrylates), it is possible to form polymer networks or gels. nih.govcmu.edu CRP methods allow for the formation of more homogeneous networks compared to conventional free-radical polymerization. cmu.edu Advanced structures such as grafted polymer networks (GPNs) and interpenetrating polymer networks (IPNs) can also be designed to achieve unique combinations of properties. mdpi.com

TechniqueKey ComponentsControlled ArchitecturesDescription
ATRPInitiator, Transition Metal Catalyst (e.g., CuBr), LigandBlock, Graft, Star, and Gradient CopolymersProvides excellent control over molecular weight and low polydispersity by reversibly activating dormant polymer chains. sigmaaldrich.compatsnap.com
RAFTInitiator, RAFT Agent (e.g., dithioester, trithiocarbonate)Block, Star, Branched, and Hyperbranched PolymersA versatile method that controls polymerization via a reversible chain transfer process, compatible with a wide variety of monomers. specificpolymers.com
Crosslinking PolymerizationMonomer, Crosslinker (e.g., Ethylene glycol diacrylate)Polymer Networks, Gels, HydrogelsForms a 3D network structure by covalently linking polymer chains, leading to insoluble and swellable materials. nih.govcmu.edu
Hybrid PolymerizationEpoxide and Acrylate Monomers, Chain Transfer AgentsGrafted Polymer Networks (GPNs)Combines different polymerization mechanisms (e.g., cationic and free-radical) to create interconnected networks of different polymer types. mdpi.com

Semiconducting Properties of Derived Copolymers

Semiconducting polymers are foundational to the field of organic electronics, enabling devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). sigmaaldrich.comescholarship.org While traditional semiconducting polymers rely on extensively conjugated backbones, conductivity can also be achieved in other polymer systems through mechanisms like ion transport. ucla.edu

Polymers containing tertiary amine groups, such as those derived from 2-(dimethylamino)ethyl methacrylate (DMAEMA), have been shown to exhibit conductive or semiconducting behavior. nih.govmdpi.com The conductivity in these systems is often dependent on the protonation of the amine groups, which can be influenced by environmental factors like pH or the presence of certain gases like CO₂. nih.govnih.govacs.org The protonated amine sites can act as charge carriers or facilitate ion transport within the polymer matrix.

Polymer/Copolymer SystemConductivity (σac)ConditionsKey FindingReference
poly(EDMA)1.38 × 10-5 S m-11 MHz, 340 KBase polymer exhibits semiconductor behavior. mdpi.com
Pd(OAc)₂/poly(EDMA) Composite5.84 × 10-5 S m-11 MHz, 340 KLoading with Pd(OAc)₂ enhances the AC electrical conductivity. mdpi.com
poly(EDMA-co-MMA)6.40 × 10-6 S m-11 MHz, 340 KCopolymer also shows semiconductor properties. mdpi.com
Pd(OAc)₂/poly(EDMA-co-MMA) Composite2.48 × 10-5 S m-11 MHz, 340 KConductivity is enhanced upon addition of palladium acetate. mdpi.com
poly(HEMA-co-DMAEMA) Hydrogels1% to 70% of buffer conductivitypH range 5-10Conductivity is highly pH-responsive, increasing significantly as the gel swells at lower pH due to amine protonation. nih.gov

General computational studies on related structures, such as enamines and benzoyl acrylate derivatives, provide a foundational understanding of their chemical behavior. For instance, research on enamine energetics using Density Functional Theory (DFT) offers insights into their stability, bond dissociation energies, and reactivity, which are crucial in understanding reaction mechanisms. Similarly, theoretical assessments of various acrylate derivatives have been performed to explore their electronic properties and reactivity patterns.

However, without a specific study on this compound, it is not possible to provide the detailed, scientifically accurate data tables and in-depth analysis for the requested sections, including:

Density Functional Theory (DFT) for Electronic Structure and Reactivity: Specific values for electronic energy, orbital distributions, and reactivity indices like chemical hardness or softness for this compound are not available.

Modeling of Electron Transfer Processes: While electron transfer is a key aspect of the reactivity of such compounds, no specific models or pathways for this compound were found.

Theoretical Assessment of Intermediate Stability and Reaction Energetics: Quantitative data on the stability of potential reaction intermediates and the energy barriers for its reaction pathways are absent from the literature found.

Conformational Analysis and Geometrical Optimization: Detailed optimized geometries, bond lengths, and angles from computational models are not documented.

Prediction of Electronic Structure, Dipole Moments, and Frontier Orbitals: Specific calculated values for the dipole moment, as well as the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), could not be retrieved.

Therefore, the generation of an article with the requested detailed structure and data is not feasible based on the currently accessible scientific literature.

Computational Chemistry and Theoretical Characterization

Advanced Structural and Electronic Property Analysis

Simulated Spectroscopic Data for Structural Elucidation

Computational chemistry provides powerful tools for the theoretical characterization of molecules, offering insights into their electronic structure and spectroscopic properties. Through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to simulate various types of spectra for a given compound. These simulations are invaluable for structural elucidation, allowing for the comparison of theoretical data with experimental findings to confirm molecular structures and understand their behavior at a quantum level.

The generation of simulated spectroscopic data for Ethyl 2-benzoyl-3-(dimethylamino)acrylate would typically involve a multi-step computational protocol. The initial and most critical step is the geometry optimization of the molecule's ground state. This is commonly achieved using DFT methods, which calculate the electron density to determine the energy of the system. A popular and effective functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p), to accurately model the molecule's three-dimensional structure with the lowest possible energy. To ensure that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies in the output of this analysis confirms the stability of the calculated geometry.

Once the optimized molecular geometry is obtained, it serves as the foundation for simulating the various spectra. For the prediction of ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach within the framework of DFT. This method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

The simulation of the infrared (IR) spectrum is derived from the vibrational frequency analysis performed after geometry optimization. This analysis not only confirms the stability of the structure but also calculates the harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The resulting data can be plotted as a spectrum of intensity or transmittance versus wavenumber (cm⁻¹), which can then be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecular structure.

For the simulation of the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. mdpi.com This approach is used to calculate the electronic excitation energies and oscillator strengths for the transitions from the ground state to various excited states. nih.gov The calculations are typically performed on the previously optimized ground-state geometry. The resulting data provides the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which can be visualized as a UV-Vis spectrum. To more accurately model real-world conditions, these calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic transitions. nih.gov

The following tables summarize the common computational methods and parameters used for the simulation of spectroscopic data for organic molecules like this compound.

Table 1: Typical Computational Methods for Spectroscopic Simulation

Spectrum Computational Method Typical Functional Typical Basis Set Key Outputs
¹H and ¹³C NMR Gauge-Independent Atomic Orbital (GIAO) B3LYP 6-311++G(d,p) Isotropic Shielding Tensors, Chemical Shifts (ppm)
IR Vibrational Frequency Analysis (DFT) B3LYP 6-311++G(d,p) Vibrational Frequencies (cm⁻¹), IR Intensities

Table 2: List of Compounds Mentioned

Compound Name
This compound

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-benzoyl-3-(dimethylamino)acrylate, and how can reaction conditions be optimized?

this compound is synthesized via condensation reactions, often using dimethylformamide dimethyl acetal (DMF-DMA) as a key reagent. For example, refluxing precursor compounds with DMF-DMA generates the enaminone intermediate, which is purified via recrystallization or column chromatography . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents to maximize yield and minimize side products. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical for monitoring reaction progress and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of dimethylamino, benzoyl, and acrylate moieties by analyzing chemical shifts and coupling patterns.
  • FT-IR : To identify functional groups like carbonyl (C=O) and amine (N–CH₃) stretches.
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight determination . Advanced studies may employ X-ray crystallography for structural elucidation if single crystals are obtainable.

Q. How is this compound utilized in polymer chemistry?

The compound serves as a monomer or crosslinking agent in synthesizing functional polymers. For instance, copolymerization with hydroxyethyl acrylate (HEA) creates biocompatible scaffolds (e.g., P(EA-HEA networks)) for tissue engineering. These materials are characterized using differential scanning calorimetry (DSC) for thermal stability and swelling studies to assess hydrophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes, such as unexpected by-products?

Discrepancies often arise from variations in reaction conditions. For example, bromination of similar acrylates may yield unexpected diastereomers or halogenated by-products under suboptimal conditions. Systematic analysis using HPLC or thin-layer chromatography (TLC) helps identify impurities. Computational tools (e.g., DFT calculations) can model reaction pathways to predict side-product formation .

Q. What strategies improve the compound’s stability during storage or biological assays?

Stability challenges include hydrolysis of the acrylate ester or oxidation of the dimethylamino group. Recommendations:

  • Store under inert gas (N₂/Ar) at low temperatures (−20°C).
  • Use stabilizing additives (e.g., radical inhibitors) in polymer formulations.
  • For biological studies, employ encapsulation in liposomes or cyclodextrins to enhance aqueous solubility and reduce degradation .

Q. How does structural modification of the benzoyl or dimethylamino groups affect biological activity?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing benzoyl with heteroaromatic groups) and testing against targets like enzymes or cancer cell lines. For example, pyrazole derivatives of this compound have shown inhibitory activity against carbonic anhydrases, assessed via enzyme kinetics and molecular docking .

Q. What methodologies are used to evaluate its role in analytical chemistry applications?

The compound’s electron-rich structure makes it suitable for designing chromatographic stationary phases. For capillary electrochromatography (CEC), functionalized acrylate polymers are evaluated for retention time reproducibility and selectivity using test analytes (e.g., sulfonamides). Performance metrics include plate height calculations and van Deemter plots .

Methodological Notes

  • Contradiction Handling : When conflicting data arise (e.g., varying cytotoxicity reports), validate results using orthogonal assays (e.g., MTT vs. resazurin assays) and cross-reference with structurally similar compounds .
  • Data Reproducibility : Document solvent polarity, catalyst loadings, and purification methods meticulously, as minor variations significantly impact outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.